molecular formula C20H19NO3 B14701760 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone CAS No. 23598-58-5

3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone

Cat. No.: B14701760
CAS No.: 23598-58-5
M. Wt: 321.4 g/mol
InChI Key: CFZHWUKHPOMYNW-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound with a unique structure that combines an oxazolidinone ring with diphenylmethyl and propynyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a Lewis acid catalyst.

    Attachment of the Propynyloxymethyl Group: The propynyloxymethyl group can be attached through a nucleophilic substitution reaction, where a propargyl halide reacts with the oxazolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group, where nucleophiles such as amines or thiols can replace the propargyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Diphenylmethyl)-2-oxazolidinone: Lacks the propynyloxymethyl group, which may affect its reactivity and applications.

    5-(2-Propynyloxymethyl)-2-oxazolidinone: Lacks the diphenylmethyl group, which may influence its biological activity.

Uniqueness

3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both the diphenylmethyl and propynyloxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.

Properties

CAS No.

23598-58-5

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzhydryl-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H19NO3/c1-2-13-23-15-18-14-21(20(22)24-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,18-19H,13-15H2

InChI Key

CFZHWUKHPOMYNW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CN(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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